
1-(3-Hydroxy-4-methoxyphenyl)ethanone
Overview
Description
Acetoisovanillone, also known as 3-Hydroxy-4-methoxyacetophenone, is an aromatic ketone compound. It is a derivative of acetophenone with a hydroxyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is known for its anti-inflammatory properties and is isolated from various plant sources, including Pycnocycla spinosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoisovanillone can be synthesized through several methods. One common synthetic route involves the reaction of guaiacol with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, to yield Acetoisovanillone .
Industrial Production Methods: In industrial settings, Acetoisovanillone is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Acetoisovanillone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of Acetoisovanillone can yield the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Acetoisovanillone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its anti-inflammatory properties make it a subject of study in biological research, particularly in the context of inflammatory diseases.
Medicine: Acetoisovanillone is investigated for its potential therapeutic effects in treating conditions such as colitis and other inflammatory disorders.
Mechanism of Action
The anti-inflammatory effects of Acetoisovanillone are primarily due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It targets enzymes such as cyclooxygenase and lipoxygenase, which play a crucial role in the synthesis of pro-inflammatory mediators. By inhibiting these enzymes, Acetoisovanillone reduces the production of inflammatory compounds, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Acetovanillone (4-Hydroxy-3-methoxyacetophenone): Similar structure but with the hydroxyl and methoxy groups at different positions.
Propiovanillone (4-Hydroxy-3-methoxypropiophenone): Similar structure with an additional carbon in the side chain.
O-Acetoisovanillone (3-Hydroxy-2-methoxyacetophenone): Isomer with the methoxy group at the 2-position.
Uniqueness: Acetoisovanillone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its anti-inflammatory activity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .
Biological Activity
1-(3-Hydroxy-4-methoxyphenyl)ethanone, also known as 4-methoxyacetophenone, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C9H10O3
- CAS Number : 6100-74-9
This compound features a methoxy group and a hydroxyl group on the aromatic ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial effects against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant inhibition of DPPH radicals at various concentrations, showcasing its potential as a natural antioxidant agent.
Concentration (μg/mL) | DPPH Inhibition (%) |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. It was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Activity
Research conducted on cancer cell lines indicated that treatment with this compound resulted in reduced viability of cancer cells. The compound was shown to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values determined through MTT assays.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 20 |
HeLa | 15 |
Case Studies
- Case Study on Anticancer Effects : A study published in F1000Research evaluated the anticancer effects of various phenolic compounds, including this compound. The results highlighted its ability to induce apoptosis in cancerous cells while sparing normal cells, making it a potential candidate for further development as an anticancer agent.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of phenolic compounds derived from plant extracts. It was found that the incorporation of this compound into formulations enhanced their antimicrobial properties significantly.
Properties
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGFGDODHXMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209872 | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-74-9 | |
Record name | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6100-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6100-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-4-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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